molecular formula C22H24ClNO3 B4625090 methyl 4-(3-chlorobenzylidene)-1-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl 4-(3-chlorobenzylidene)-1-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No. B4625090
M. Wt: 385.9 g/mol
InChI Key: CJHLXUSMULAQLN-RGEXLXHISA-N
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Description

Methyl 4-(3-chlorobenzylidene)-1-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a compound of interest in the field of organic chemistry, particularly in the synthesis and study of pyrrole derivatives. Pyrrole and its derivatives are significant due to their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of similar pyrrole derivatives often involves reactions with cyanoacetamide, ethyl cyanoacetate, and various catalysts. For instance, Dawadi and Lugtenburg (2011) described the synthesis of related pyrrole derivatives using triethylamine, a nonnucleophilic base, to access a library of pyrrole systems from commercially available materials (Dawadi & Lugtenburg, 2011).

Molecular Structure Analysis

The molecular structure of similar compounds, like the one analyzed by Rao et al. (1999), reveals that the cyclohexane rings in these compounds adopt chair conformations. This is crucial for understanding the stereochemistry and reactivity of the compound (Rao et al., 1999).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions. For example, in the work of Hernandez et al. (2015), different products were obtained from the reaction of pyrazole derivatives with cyclohexylamine depending on the substituent, highlighting the versatile reactivity of such systems (Hernandez et al., 2015).

Physical Properties Analysis

The physical properties, such as crystal structure and phase behavior, are essential for understanding the material characteristics of these compounds. Dmitriev et al. (2015) conducted a study on the crystal structure of a related pyrrole derivative, providing insights into the physical properties of these molecules (Dmitriev et al., 2015).

Chemical Properties Analysis

Chemical properties, including reactivity and stability, are key to the applications of these compounds. For instance, Achutha et al. (2017) explored the synthesis and structural stability of a related pyrrole derivative, contributing to the understanding of its chemical properties (Achutha et al., 2017).

Scientific Research Applications

Synthesis and Chemical Reactions

Research has explored the synthesis of pyrrole derivatives, emphasizing the development of novel compounds through various chemical reactions. For instance, the work by Dawadi and Lugtenburg (2011) details efficient syntheses of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate, showcasing the utility of pyrrole derivatives in accessing new chemical libraries. This synthesis involves reactions of ethyl 2-chloroacetoacetate and its 4-chloro isomer with cyanoacetamide, highlighting the versatility of pyrrole compounds in chemical synthesis (Dawadi & Lugtenburg, 2011).

Structural Analysis and Properties

The crystal structures of certain enaminones, including methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate, have been determined, revealing insights into their molecular conformations and hydrogen bonding. These studies contribute to understanding the structural features that underpin the chemical behavior and potential applications of pyrrole derivatives (Kubicki, Bassyouni, & Codding, 2000).

properties

IUPAC Name

methyl (4Z)-4-[(3-chlorophenyl)methylidene]-1-[2-(cyclohexen-1-yl)ethyl]-2-methyl-5-oxopyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClNO3/c1-15-20(22(26)27-2)19(14-17-9-6-10-18(23)13-17)21(25)24(15)12-11-16-7-4-3-5-8-16/h6-7,9-10,13-14H,3-5,8,11-12H2,1-2H3/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHLXUSMULAQLN-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC2=CC(=CC=C2)Cl)C(=O)N1CCC3=CCCCC3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(/C(=C/C2=CC(=CC=C2)Cl)/C(=O)N1CCC3=CCCCC3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (4Z)-4-(3-chlorobenzylidene)-1-[2-(cyclohex-1-en-1-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-(3-chlorobenzylidene)-1-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 2
methyl 4-(3-chlorobenzylidene)-1-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 4-(3-chlorobenzylidene)-1-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 4-(3-chlorobenzylidene)-1-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 5
methyl 4-(3-chlorobenzylidene)-1-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 6
methyl 4-(3-chlorobenzylidene)-1-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

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